Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Overview
Description
Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a derivative of the tetrahydroisoquinoline family, which is known for its significant pharmacological potential. This compound is of particular interest due to its neuroprotective properties and its ability to interact with various neurotransmitter systems in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form an iminium intermediate, which then cyclizes to form the tetrahydroisoquinoline structure . The reaction conditions often require acidic catalysts and can be carried out under mild to moderate temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions that improve atom economy and yield. These methods often utilize transition metal-catalyzed cross-dehydrogenative coupling strategies, which allow for the direct functionalization of the tetrahydroisoquinoline core .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and may require the presence of catalysts .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents .
Scientific Research Applications
Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with neurotransmitter systems and its potential neuroprotective effects.
Medicine: It has shown promise in the treatment of neurodegenerative diseases and as an antidepressant.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with dopamine receptors and its ability to inhibit monoamine oxidase enzymes. This leads to an increase in neurotransmitter levels in the brain, which contributes to its neuroprotective and antidepressant effects . The compound also exhibits free radical scavenging properties and can antagonize the glutamatergic system, further enhancing its neuroprotective potential .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares similar neuroprotective properties but differs in its specific interactions with neurotransmitter systems.
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the methyl and carboxylate groups, and exhibits different pharmacological activities.
Uniqueness
Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is unique due to its specific structural modifications, which enhance its pharmacological properties, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10/h2-5,10,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDOBPOVDNLWQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602872 | |
Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32909-74-3 | |
Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.